molecular formula C15H14N4OS B2405656 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1798485-09-2

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2405656
CAS No.: 1798485-09-2
M. Wt: 298.36
InChI Key: ZTVBBOOTLQYZBQ-UHFFFAOYSA-N
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Description

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a benzamide group

Mechanism of Action

Target of Action

Compounds containing thethiazole and indole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in these diverse biological activities.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that the compound could have a broad impact on various biochemical pathways.

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of α-haloketones with thiourea. The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes. The final step involves coupling the thiazole and pyrrolidine intermediates with a benzamide derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a benzamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c16-9-11-2-1-3-12(8-11)14(20)18-13-4-6-19(10-13)15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVBBOOTLQYZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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